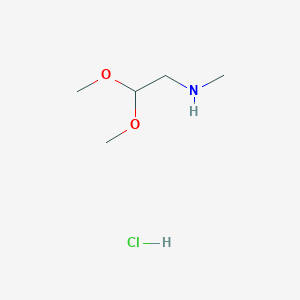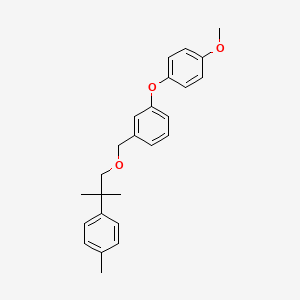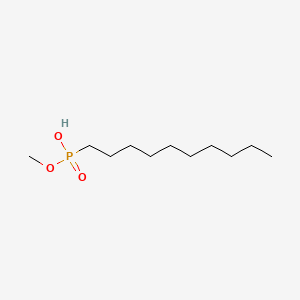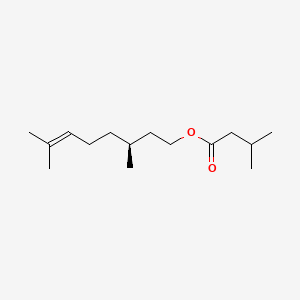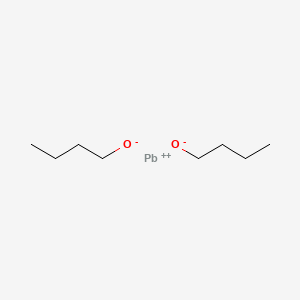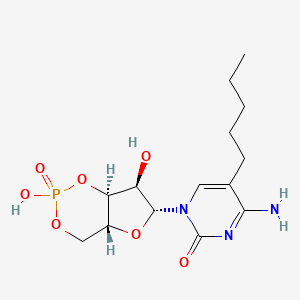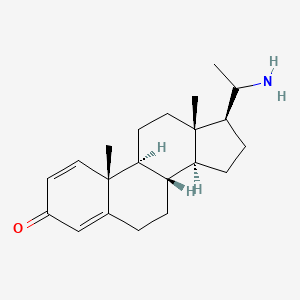
20-Aminopregna-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Aminopregna-1,4-dien-3-one is a synthetic steroid compound with the molecular formula C21H31NO and a molecular weight of 313.5 g/mol It is a derivative of pregna-1,4-dien-3-one, featuring an amino group at the 20th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Mycolicibacterium neoaurum, a bacterium capable of transforming phytosterols into steroid intermediates . By knocking out specific genes such as 3-ketosteroid-9-hydroxylase (KshA) and 17β-hydroxysteroid dehydrogenase (Hsd4A), the production of 20-Aminopregna-1,4-dien-3-one can be optimized .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the fermentation conditions of Mycolicibacterium neoaurum. Overexpression of genes such as NADH oxidase (NOX) and catalase (KATE) can further enhance the yield and purity of the compound . The final product is typically purified through a series of chromatographic techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
20-Aminopregna-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce saturated analogs.
Applications De Recherche Scientifique
20-Aminopregna-1,4-dien-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various steroid drugs.
Biology: It is used in studies related to steroid metabolism and enzyme activity.
Industry: It is used in the production of steroid-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of 20-Aminopregna-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of Δ1-steroids, such as prednisolone . The compound’s effects are mediated through its conversion to active metabolites that interact with steroid receptors and modulate gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
21-Hydroxy-20-methyl-pregna-1,4-dien-3-one: Another C22 steroid used in corticosteroid synthesis.
9,21-Dihydroxy-20-methyl-pregna-4-en-3-one: A valuable steroid derivative for corticosteroid synthesis.
Uniqueness
20-Aminopregna-1,4-dien-3-one is unique due to its amino group at the 20th position, which distinguishes it from other similar compounds. This structural feature allows for specific chemical modifications and applications in steroid drug synthesis.
Propriétés
Numéro CAS |
77546-81-7 |
|---|---|
Formule moléculaire |
C21H31NO |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17S)-17-(1-aminoethyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31NO/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12-13,16-19H,4-7,9,11,22H2,1-3H3/t13?,16-,17+,18-,19-,20-,21+/m0/s1 |
Clé InChI |
BQUZWOTWZGCUID-HWSYHKBZSA-N |
SMILES isomérique |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)N |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



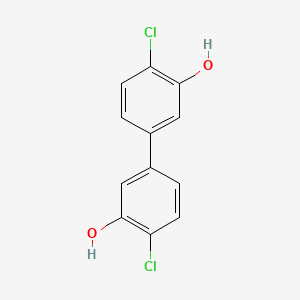


![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
